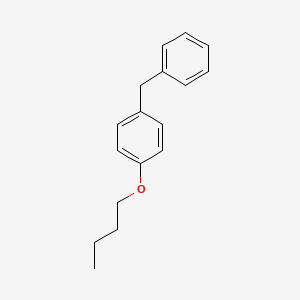
1-Benzyl-4-butoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-butoxybenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a benzyl group and a butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-butoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The butoxy group can be introduced through a nucleophilic substitution reaction using butyl bromide and a suitable base like sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-butoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-butoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-butoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the aromatic ring, forming a sigma complex followed by deprotonation to restore aromaticity .
Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack due to the resonance stabilization of the resulting carbocation .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-butoxybenzene can be compared with other similar compounds such as:
Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a butoxy group.
Benzyl Chloride: Contains a chlorine atom instead of a butoxy group.
Butylbenzene: Lacks the benzyl group and only has a butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a benzyl and a butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
85243-20-5 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-benzyl-4-butoxybenzene |
InChI |
InChI=1S/C17H20O/c1-2-3-13-18-17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
Clé InChI |
CZHQGHDZQXOCIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


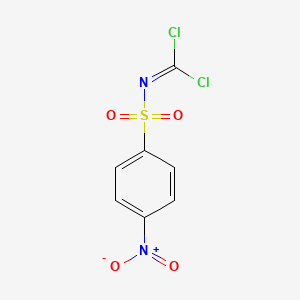
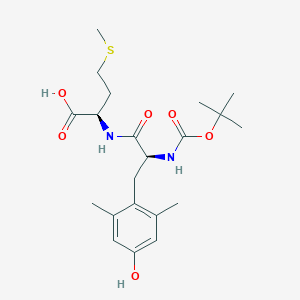
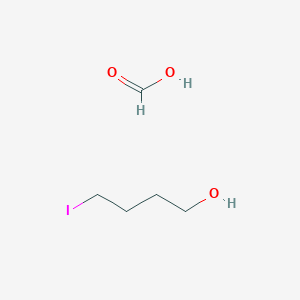
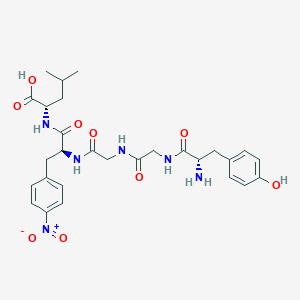
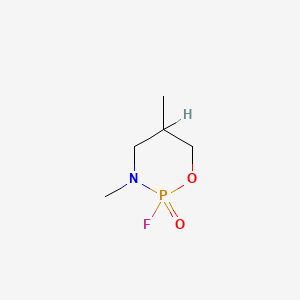
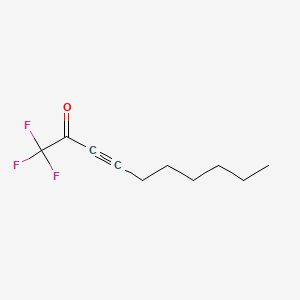
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
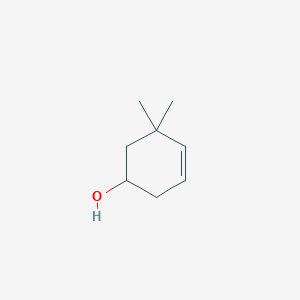
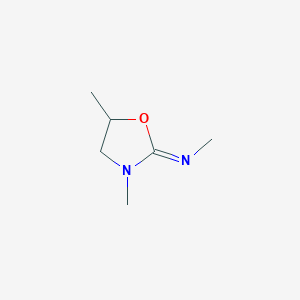
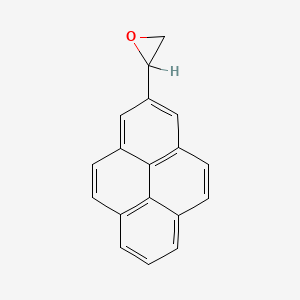
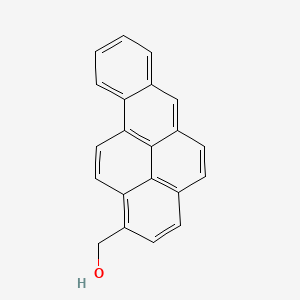
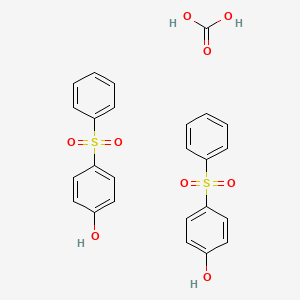
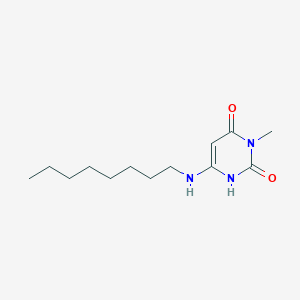
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
